molecular formula C8H8F3NO B1322543 2-Amino-5-methoxybenzotrifluoride CAS No. 53903-49-4

2-Amino-5-methoxybenzotrifluoride

Cat. No. B1322543
CAS RN: 53903-49-4
M. Wt: 191.15 g/mol
InChI Key: BTRQZDUCUGJMPS-UHFFFAOYSA-N
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Description

2-Amino-5-methoxybenzotrifluoride is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds, which can help infer some aspects of 2-Amino-5-methoxybenzotrifluoride's characteristics. The first paper discusses 2-amino-4-methoxybenzothiazole, which shares a similar methoxy amino substitution pattern on a benzene ring . The second paper describes the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, another compound with a methoxy group and an amino group attached to a benzene ring . These studies can provide a foundational understanding of the molecular structure and potential reactivity of 2-Amino-5-methoxybenzotrifluoride.

Synthesis Analysis

The synthesis of compounds related to 2-Amino-5-methoxybenzotrifluoride involves several steps, starting from simple aromatic compounds. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid begins with 4-amino-2-hydroxybenzoic acid, followed by methylation, thiocyanation, ethylation, and oxidation to achieve the final product . Although the exact synthesis route for 2-Amino-5-methoxybenzotrifluoride is not provided, similar methodologies could potentially be adapted for its synthesis, considering the functional groups and the core benzene ring structure.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-5-methoxybenzotrifluoride has been analyzed using various spectroscopic techniques and quantum chemical studies. For example, the structure of 2-amino-4-methoxybenzothiazole was investigated using FTIR, FT-Raman, UV-Visible, and NMR spectroscopies, along with DFT studies . These techniques can be used to determine the structural, vibrational, and electronic characteristics of a molecule, which are essential for understanding its reactivity and properties.

Chemical Reactions Analysis

The chemical reactions involving compounds with methoxy and amino groups on a benzene ring can be complex, as these groups can influence the reactivity of the molecule. The provided papers do not detail specific reactions for 2-Amino-5-methoxybenzotrifluoride, but the synthesis of related compounds suggests that reactions such as methylation, thiocyanation, ethylation, and oxidation are relevant . These reactions are influenced by the electronic and steric effects of the substituents on the benzene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 2-Amino-5-methoxybenzotrifluoride can be inferred from related compounds. The vibrational studies and quantum chemical calculations provide insights into the kinetic and thermodynamic stability, chemical hardness, and electronic transitions of the molecule . Additionally, NMR chemical shifts can offer information about the electronic environment of the hydrogen and carbon atoms in the compound. The presence of a trifluoromethyl group in 2-Amino-5-methoxybenzotrifluoride would likely contribute to its unique chemical properties, such as increased electronegativity and lipophilicity.

Scientific Research Applications

Hydrogen-Bonding Functionality Mimicking

2-Amino-5-methoxybenzotrifluoride, or similar compounds, have been explored for their ability to mimic the hydrogen-bonding functionality of peptide strands. A study demonstrated that an unnatural amino acid, which resembles the hydrogen-bonding edge of a tripeptide β-strand, can be synthesized using derivatives of this compound. This amino acid can be incorporated into peptides using standard synthesis techniques, showcasing potential applications in peptide research (Nowick et al., 2000).

Photodynamic Therapy for Cancer Treatment

Derivatives of 2-Amino-5-methoxybenzotrifluoride have been utilized in the synthesis of new zinc phthalocyanine compounds. These compounds exhibit high singlet oxygen quantum yields, making them potential candidates for photodynamic therapy in cancer treatment. Their good fluorescence properties and high singlet oxygen yield indicate their potential as Type II photosensitizers for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition in Metallic Structures

Research on 2-Amino-5-methoxybenzotrifluoride derivatives has found their application in corrosion inhibition. These compounds, specifically thiadiazole derivatives, have been synthesized and investigated as corrosion inhibitors for mild steel in acidic environments. Experimental studies demonstrated that these compounds offer significant protection against corrosion, indicating their utility in industrial applications (Attou et al., 2020).

Fluorogenic Reagents in Spectrofluorimetry

Substituted 2-aminothiophenols, related to 2-Amino-5-methoxybenzotrifluoride, have been evaluated as fluorogenic reagents for aromatic aldehydes in spectrofluorimetry. These compounds react selectively with aromatic aldehydes, producing fluorescent products that can be used in analytical methods for detecting these compounds (Nohta et al., 1993).

Tyrosinase Inhibition

Studies have found that 5-methoxy-2-mercaptobenzimidazole, a compound structurally related to 2-Amino-5-methoxybenzotrifluoride, acts as an efficient inhibitor of tyrosinase. This could be significant in developing new inhibitors for enzymes like tyrosinase, relevant in medical and cosmetic applications (Chai et al., 2020).

Green Corrosion Inhibitor for Aluminum

2-Aminobenzene-1,3-dicarbonitriles, similar in structure to 2-Amino-5-methoxybenzotrifluoride, have been investigated for their role as green corrosion inhibitors for aluminum. These compounds have shown effectiveness in reducing corrosion in alkaline environments, which is crucial for industrial applications (Verma et al., 2015).

Fluorescence and Biological Activity in Thiadiazole Derivatives

Research into 1,3,4-thiadiazole derivatives, which are structurally similar to 2-Amino-5-methoxybenzotrifluoride, revealed interesting fluorescence effects and biological activity. These compounds' fluorescence properties make them potential probes in spectroscopic studies and potential pharmaceuticals with antimycotic properties (Budziak et al., 2019).

Safety And Hazards

The safety information available indicates that “2-Amino-5-methoxybenzotrifluoride” may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful to the respiratory system .

properties

IUPAC Name

4-methoxy-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRQZDUCUGJMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626807
Record name 4-Methoxy-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(trifluoromethyl)aniline

CAS RN

53903-49-4
Record name 4-Methoxy-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-methoxybenzotrifluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 4-methoxy-1-nitro-2-trifluoromethyl-benzene (4.9 g, 22.2 mmol) and 5% palladium on carbon (210 mg) in EtOH (28 mL) is stirred for 2.5 h at RT, under a hydrogen atmosphere. The resulting suspension is filtered through a pad of celite. The filtrate is concentrated in vacuo to afford the title compound: ES-MS: 192.0 [M]+; single peak at tR=3.55 min (System 2).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
210 mg
Type
catalyst
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-nitro-3-trifluoromethylanisole (26 g, 120 mmol) in ethyl acetate (250 mL) was hydrogenated over 10% palladium on carbon (5.3 g) at 50 psi for 1.5 h. At this time, the solution was filtered through Celite and washed with ethyl acetate (250 mL). The filtrate was concentrated in vacuo to give the title compound (22 g, 97%) as an amber oil which was pure enough for further use.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
catalyst
Reaction Step One
Yield
97%

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